molecular formula C20H15FN4O2 B11486502 N-(3-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(3-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486502
M. Wt: 362.4 g/mol
InChI Key: RKQQDUZYZVCBMB-UHFFFAOYSA-N
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Description

N-[(3-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a fluorophenyl methyl halide in the presence of a base such as potassium carbonate.

    Attachment of the pyrrole ring: The final step involves the coupling of the fluorophenyl oxadiazole intermediate with a pyrrole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Pharmaceuticals: It is explored for its potential as a drug candidate for various diseases, including inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of N-[(3-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulation of receptor activity: Acting as an agonist or antagonist to specific receptors, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a fluorophenyl group, a pyrrole ring, and an oxadiazole ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H15FN4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H15FN4O2/c21-16-5-3-4-14(12-16)13-22-19(26)20-23-18(24-27-20)15-6-8-17(9-7-15)25-10-1-2-11-25/h1-12H,13H2,(H,22,26)

InChI Key

RKQQDUZYZVCBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC(=CC=C4)F

Origin of Product

United States

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